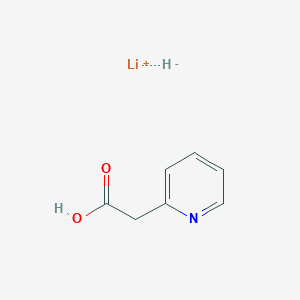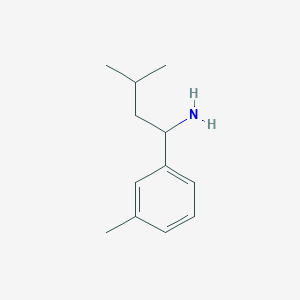
2-(Pyridin-2-yl)aceticacidlithiumhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-2-yl)aceticacidlithiumhydride, also known as Pyridin-2-ylacetic acid, lithium salt, is a chemical compound with the molecular formula C7H8LiNO2 and a molecular weight of 145.09 g/mol . This compound is characterized by the presence of a pyridine ring attached to an acetic acid moiety, with lithium hydride as a counterion. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-(Pyridin-2-yl)aceticacidlithiumhydride involves several steps. One common method is the reaction of pyridin-2-ylacetic acid with lithium hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include the use of anhydrous solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
2-(Pyridin-2-yl)aceticacidlithiumhydride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Pyridin-2-yl)aceticacidlithiumhydride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)aceticacidlithiumhydride involves its interaction with molecular targets and pathways. In biological systems, it can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical pathways, including enzyme activity and signal transduction . The compound’s effects are mediated through its ability to donate or accept electrons, facilitating redox reactions and other chemical transformations.
Comparison with Similar Compounds
2-(Pyridin-2-yl)aceticacidlithiumhydride can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)acetic acid: This compound lacks the lithium hydride counterion and has different reactivity and applications.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have a pyrimidine ring instead of an acetic acid moiety and exhibit different biological activities.
2-(Pyridin-2-yl)aniline: This compound has an aniline group instead of an acetic acid moiety and is used in different chemical reactions.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for particular applications in synthesis and research.
Properties
Molecular Formula |
C7H8LiNO2 |
|---|---|
Molecular Weight |
145.1 g/mol |
IUPAC Name |
lithium;hydride;2-pyridin-2-ylacetic acid |
InChI |
InChI=1S/C7H7NO2.Li.H/c9-7(10)5-6-3-1-2-4-8-6;;/h1-4H,5H2,(H,9,10);;/q;+1;-1 |
InChI Key |
VDLMUZHEMUJQFB-UHFFFAOYSA-N |
Canonical SMILES |
[H-].[Li+].C1=CC=NC(=C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(1R,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13042268.png)



